Dihydromethysticin (DHM) is a natural product classified as a kavalactone. It is primarily found in the roots of the kava plant (Piper methysticum), a plant native to the Pacific Islands. [, , , ] Kavalactones, including DHM, are of scientific interest due to their various biological activities, such as anxiolytic, analgesic, and muscle relaxant effects. [, , ] DHM is increasingly gaining attention in research for its potential anticancer, antioxidant, and anti-inflammatory properties. [, , , , , ]
Dihydromethysticin can be synthesized using a highly efficient palladium-catalyzed Heck reaction. [] This involves the reaction of allylic esters with arenediazonium salts in the presence of a palladium catalyst. This reaction proceeds under mild conditions, exhibiting excellent to total regio- and stereochemical control, retaining the traditional leaving group. []
Dihydromethysticin can undergo various chemical reactions, including oxidation and glucuronidation. [, ] One significant metabolic pathway involves the formation of a reactive ortho-quinone intermediate through oxidation, which can then conjugate with glutathione. [] This metabolic route plays a crucial role in DHM's detoxification and elimination from the body. []
Modulation of Signaling Pathways: DHM interacts with various cellular signaling pathways, including the PI3K/Akt pathway, the JAK/STAT pathway, and the NLRC3/PI3K pathway. [, , ] This modulation of key signaling pathways contributes to its anticancer effects by regulating cell proliferation, apoptosis, migration, and invasion. [, , ]
Induction of Cell Cycle Arrest: DHM induces cell cycle arrest at the G2/M phase in leukemia cells and at the G0/G1 phase in osteosarcoma cells. [, ] This arrest in cell cycle progression is crucial for preventing uncontrolled cell growth and proliferation, which are hallmarks of cancer. [, ]
Disruption of Mitochondrial Membrane Potential: DHM disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and ultimately triggering apoptosis in cancer cells. [] This direct impact on the mitochondria, the powerhouses of cells, effectively induces programmed cell death, contributing to its anticancer effects. []
Inhibition of Cytochrome P450 Enzymes: DHM inhibits certain cytochrome P450 enzymes, particularly CYP2B6, affecting the metabolism of various drugs, including methadone. [] This interaction with drug-metabolizing enzymes highlights its potential for herb-drug interactions and the need for caution when using DHM concomitantly with other medications. []
Activation of Aryl Hydrocarbon Receptor (AhR) Pathway: DHM, along with methysticin, activates the AhR signaling pathway, leading to the induction of CYP1A1, a key enzyme involved in the metabolism of various compounds, including carcinogens. [] This interaction with the AhR pathway suggests potential implications for DHM's role in chemical carcinogenesis and the detoxification of harmful substances. []
Inhibition of Monoamine Oxidase (MAO) Enzymes: DHM exhibits inhibitory activity against MAO enzymes, particularly MAO-B. [] This inhibition of MAO enzymes, which play a role in neurotransmitter metabolism, might contribute to some of DHM's psychotropic effects, such as anxiolysis. []
Dihydromethysticin is a lipophilic lactone. [, , ] Its solubility is influenced by factors such as pH and the presence of organic solvents. [, ] These properties affect its absorption, distribution, metabolism, and excretion within the body, ultimately influencing its bioavailability and potential for therapeutic applications.
Anticancer Agent: DHM shows promising anticancer properties against various cancer types, including leukemia, osteosarcoma, and colorectal cancer. [, , ] Its ability to inhibit cell proliferation, induce apoptosis, disrupt mitochondrial membrane potential, and modulate key signaling pathways underscores its potential as a therapeutic agent in cancer treatment.
Chemopreventive Agent: DHM exhibits remarkable efficacy in preventing tobacco carcinogen NNK-induced lung tumorigenesis in A/J mice. [, , , ] This chemopreventive activity involves reducing NNK-induced DNA damage and enhancing the detoxification of NNK metabolites, showcasing its potential in preventing lung cancer development in smokers.
Antioxidant and Anti-Glycation Agent: DHM possesses antioxidant properties and effectively inhibits protein glycation and lipid peroxidation. [] These properties contribute to its potential in mitigating oxidative stress and preventing age-related chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.
Antimicrobial Agent: DHM, along with other kavalactones, demonstrates antimicrobial activity against Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent in combating tuberculosis. []
P-glycoprotein Inhibitor: DHM inhibits P-glycoprotein, an efflux transporter involved in drug absorption and distribution. [] This inhibition might affect the pharmacokinetics of other drugs, raising potential concerns for herb-drug interactions and highlighting the need for caution when using DHM concomitantly with other medications.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7